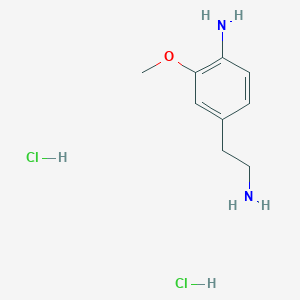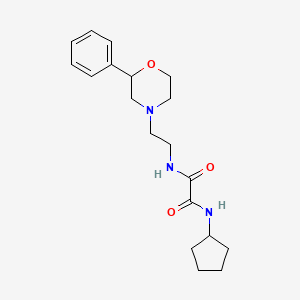
N1-cyclopentyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopentyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP belongs to the class of oxalamide compounds, which are known for their diverse biological activities. In
科学的研究の応用
Polyamine Catabolism in Antitumor Agents
Polyamine analogues like CPENSpm demonstrate cytotoxic activity against tumor cells through the induction of programmed cell death (PCD), potentially related to oxidative stress from H2O2 production. This suggests a role for similar compounds in cancer research, particularly in understanding selective cytotoxic mechanisms and developing new antineoplastic agents (Ha et al., 1997).
Neuropeptide Y Y2 Receptor Antagonism
The study on JNJ-5207787, a neuropeptide Y Y2 receptor antagonist, highlights the pharmacological potential of compounds in neurological disorders. This compound shows high selectivity and potency, suggesting a role for similar molecules in researching brain functions and developing treatments for related conditions (Bonaventure et al., 2004).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide compounds in chemistry. Such methodologies could be applied in the development of new drugs or materials, demonstrating the broad utility of oxalamide derivatives in scientific research (Mamedov et al., 2016).
Protective Effects Against Cardiotoxicity
The protective effects of N-Acetylcysteine against cyclophosphamide-induced cardiotoxicity in rats indicate that compounds modifying oxidative stress responses could have therapeutic applications. This suggests potential research applications for similar compounds in cardioprotection and the treatment of drug-induced toxicities (Mansour et al., 2015).
特性
IUPAC Name |
N'-cyclopentyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(19(24)21-16-8-4-5-9-16)20-10-11-22-12-13-25-17(14-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXAXGHDKQYTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

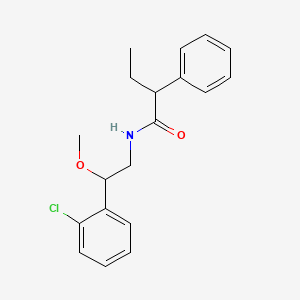
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)
![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)

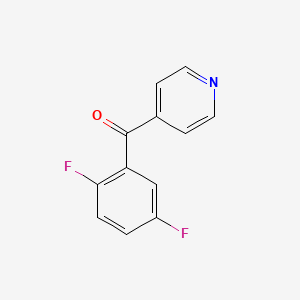

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)

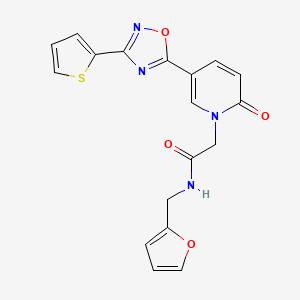
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)
